Cas no 1226442-42-7 (2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1226442-42-7x500.png)
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- 2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
-
- インチ: 1S/C14H15N3O4/c1-2-21-11-6-4-3-5-10(11)17-8-7-16(9-12(15)18)13(19)14(17)20/h3-8H,2,9H2,1H3,(H2,15,18)
- InChIKey: VYUNKOUWINAVNG-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CN1C=CN(C2=CC=CC=C2OCC)C(=O)C1=O
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2580-1472-5μmol |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-40mg |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-20mg |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-20μmol |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-2mg |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-2μmol |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-10μmol |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-50mg |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-30mg |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2580-1472-3mg |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
1226442-42-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1226442-42-7 and Product Name: 2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
The compound with the CAS number 1226442-42-7 and the product name 2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including an acetamide moiety and a pyrazinone core, which contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of tetrahydropyrazinone derivatives in medicinal chemistry. These compounds exhibit a wide range of pharmacological effects, making them valuable candidates for drug development. The presence of the 2,3-dioxo group in the pyrazinone ring enhances the electrophilicity of the molecule, facilitating various chemical reactions and interactions with biological targets. Additionally, the ethyl ether side chain (2-ethoxyphenyl) introduces lipophilicity and modulates the compound's solubility and metabolic stability.
The acetamide group at the C1 position of the tetrahydropyrazinone ring is particularly noteworthy. Acetamide derivatives are known for their ability to act as pharmacophores in numerous drug molecules. They can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. In this context, the acetamide moiety in 2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide may play a crucial role in modulating its interaction with enzymes and receptors.
Current research in chemical biology has demonstrated that modifications in the structure of heterocyclic compounds can significantly alter their biological activity. The specific arrangement of atoms in 1226442-42-7 influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The dioxo group within the pyrazinone ring is particularly interesting as it can participate in redox reactions, potentially making this compound useful in developing antioxidants or prodrugs that require metabolic activation.
Moreover, the ethyl ether side chain (2-ethoxyphenyl) contributes to the compound's overall hydrophobicity. This feature is often exploited in drug design to improve membrane permeability and oral bioavailability. The phenyl ring's electron-donating properties through ethoxy substitution may also influence electronic distributions across the molecule, affecting its reactivity and interaction with biological targets.
In terms of therapeutic applications, preliminary studies suggest that derivatives of this class may have potential in treating inflammatory diseases and neurodegenerative disorders. The ability of tetrahydropyrazinone derivatives to modulate enzyme activity has been observed in several experimental models. For instance, compounds similar to 1226442-42-7 have shown inhibitory effects on certain kinases and proteases involved in inflammatory pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly used to construct the complex heterocyclic core. The introduction of functional groups like the acetamide moiety is achieved through nucleophilic acyl substitution reactions under controlled pH conditions.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with biological targets. Docking simulations have revealed that the acetamide group interacts favorably with polar residues in protein active sites, while the pyrazinone core occupies hydrophobic pockets. This knowledge has guided structural optimization efforts aimed at improving binding affinity and selectivity.
The pharmacological profile of 1226442-42-7 is further enhanced by its metabolic stability. Unlike some heterocyclic compounds that undergo rapid degradation by enzymatic pathways, this derivative has demonstrated resistance to hydrolysis by common metabolizing enzymes such as cytochrome P450 oxidases. This characteristic makes it a promising candidate for long-term therapeutic use.
Future research directions include exploring analogs of this compound with modified substitution patterns on the pyrazinone ring or introducing additional functional groups to enhance specific biological activities. Combination therapies involving this compound alongside other bioactive molecules may also be investigated to achieve synergistic effects in treating complex diseases.
In conclusion,1226442-42-7, identified by its CAS number and characterized by its product name , represents a significant contribution to pharmaceutical chemistry. Its unique structural features—combining an acetamide moiety with a dioxo-substituted tetrahydropyrazinone core—make it a versatile scaffold for drug development. Ongoing research continues to uncover new applications for this class of compounds, particularly in modulating enzyme activity and addressing inflammatory conditions, positioning them as promising candidates for future therapeutics.
1226442-42-7 (2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide) 関連製品
- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)
- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)
- 2137805-31-1(3-(5-Chloro-1,2,5,6-tetrahydropyridin-3-yl)-5-methylpyridine)
- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)
- 2649087-50-1(1-isocyanatohex-3-ene)




